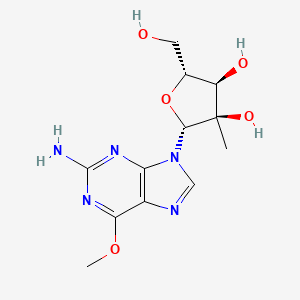
(2R,3R,4R,5R)-2-(2-Amino-6-methoxy-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R,4R,5R)-2-(2-Amino-6-methoxy-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol is a useful research compound. Its molecular formula is C12H17N5O5 and its molecular weight is 311.298. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (2R,3R,4R,5R)-2-(2-amino-6-methoxy-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol , also known as a purine analog, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological effects, including anticancer properties, enzyme inhibition, and structure-activity relationships based on current research findings.
- Molecular Formula : C11H16N5O7P
- Molecular Weight : 364.266 g/mol
- CAS Number : 121032-29-9
The biological activity of this compound is primarily attributed to its structural similarity to adenosine and other purines. It interacts with various biological targets, including:
- Protein Kinases : Inhibition of specific kinases involved in cell signaling pathways.
- Nucleotide Metabolism : Modulation of pathways related to nucleotide synthesis and degradation.
Anticancer Activity
Research indicates that the compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:
- MCF-7 Breast Cancer Cells : The compound demonstrated an IC50 value of approximately 13.3 µM, indicating potent cytotoxicity against these cells .
Enzyme Inhibition
The compound has been studied for its inhibitory effects on enzymes involved in cancer progression:
- Xanthine Oxidase : It showed IC50 values ranging from 24.3 to 27.9 µM, suggesting potential as a therapeutic agent in conditions like gout or hyperuricemia .
- DPPH Radical Scavenging Activity : The compound exhibited antioxidant properties with IC50 values of 18.8 µM and 23.8 µM in different assays .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its efficacy and reducing toxicity. Key observations include:
- Substituents on the Tetrahydrofuran Ring : Variations in hydroxymethyl groups significantly influence the compound's potency.
- Amino Group Positioning : The positioning of the amino group on the purine ring affects binding affinity and selectivity towards target enzymes.
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical settings:
- Study on MCF-7 Cells : Demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability, underscoring its potential as an anticancer agent .
- In Vivo Models : Animal studies showed promising results in tumor reduction when administered at specific dosages, further validating its therapeutic potential.
Data Table
The following table summarizes key biological activities and their corresponding IC50 values:
| Biological Activity | Cell Line/Target | IC50 Value (µM) |
|---|---|---|
| Antiproliferative | MCF-7 Breast Cancer Cells | 13.3 |
| Xanthine Oxidase Inhibition | Enzyme Target | 24.3 - 27.9 |
| DPPH Radical Scavenging Activity | Antioxidant Assay | 18.8 - 23.8 |
科学的研究の応用
Medicinal Chemistry
The compound's structural similarity to nucleosides makes it a candidate for drug development, particularly in antiviral and anticancer therapies. Its ability to mimic natural nucleotides allows it to interfere with nucleic acid synthesis.
Case Studies:
- Antiviral Activity : Research indicates that derivatives of purines can inhibit viral replication by mimicking nucleotide substrates necessary for viral RNA synthesis. Studies have shown that compounds similar to this one exhibit inhibitory effects against various RNA viruses.
Biochemical Research
In biochemical studies, this compound serves as a tool for investigating metabolic pathways involving purine metabolism. Its derivatives can be used to trace metabolic pathways or as inhibitors in enzyme assays.
Case Studies:
- Enzyme Inhibition : The compound has been tested as an inhibitor of specific enzymes involved in nucleotide metabolism, such as adenosine deaminase. Inhibition studies reveal its potential to modulate enzyme activity in vitro.
Molecular Biology
In molecular biology, the compound's ability to interact with DNA and RNA makes it useful for studying gene expression and regulation. It can be employed to design experiments aimed at understanding the role of purines in cellular processes.
Case Studies:
- Gene Regulation Studies : Researchers have used this compound to explore its effects on transcription factors and their binding affinity to DNA sequences. This application is crucial for developing targeted therapies that manipulate gene expression.
Comparative Data Table
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Antiviral drug development | Inhibitory effects on viral replication observed |
| Biochemical Research | Enzyme inhibition studies | Significant inhibition of adenosine deaminase activity |
| Molecular Biology | Gene regulation experiments | Altered transcription factor binding affinity noted |
特性
IUPAC Name |
(2R,3R,4R,5R)-2-(2-amino-6-methoxypurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O5/c1-12(20)7(19)5(3-18)22-10(12)17-4-14-6-8(17)15-11(13)16-9(6)21-2/h4-5,7,10,18-20H,3H2,1-2H3,(H2,13,15,16)/t5-,7-,10-,12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIGYKVLSKBAJZ-GSWPYSDESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1N2C=NC3=C2N=C(N=C3OC)N)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(N=C3OC)N)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













